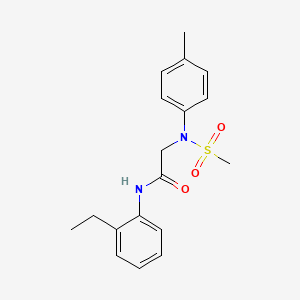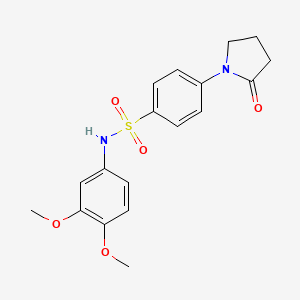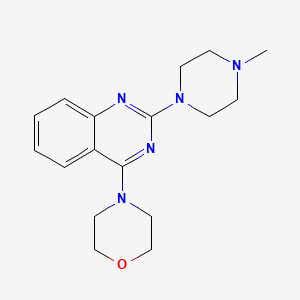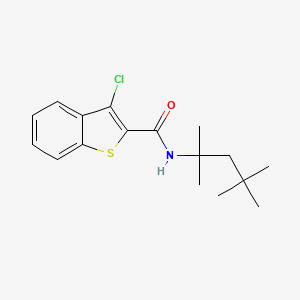
N~1~-(2-ethylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1-(2-ethylphenyl)-N2-(4-methylphenyl)-N2-(methylsulfonyl)glycinamide, commonly known as EMG-1, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. EMG-1 belongs to the class of glycine transporter 1 (GlyT1) inhibitors and has been shown to have promising effects in various studies.
Wirkmechanismus
EMG-1 works by inhibiting the reuptake of glycine, a neurotransmitter that plays a crucial role in the regulation of N-methyl-D-aspartate (NMDA) receptors. By inhibiting the reuptake of glycine, EMG-1 enhances the function of NMDA receptors, which are involved in various physiological processes such as learning and memory.
Biochemical and Physiological Effects:
EMG-1 has been shown to have several biochemical and physiological effects. In addition to its effects on NMDA receptors, EMG-1 has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its therapeutic effects in schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of EMG-1 is its specificity for N~1~-(2-ethylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide. EMG-1 has been shown to have minimal effects on other neurotransmitter systems, which makes it a useful tool for studying the role of N~1~-(2-ethylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide in various physiological processes. However, one of the limitations of EMG-1 is its relatively short half-life, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for research on EMG-1. One area of interest is in the development of more potent and selective N~1~-(2-ethylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide inhibitors. Another area of interest is in the investigation of the long-term effects of EMG-1 on brain function and behavior. Additionally, further studies are needed to determine the potential therapeutic applications of EMG-1 in other neurological disorders.
Synthesemethoden
The synthesis of EMG-1 involves the reaction of N-ethyl-N-(4-methylphenyl)sulfonamide with 2-bromoethylbenzene and 4-methylphenylboronic acid. The reaction is catalyzed by palladium acetate and a phosphine ligand. The resulting product is then treated with glycine to obtain EMG-1.
Wissenschaftliche Forschungsanwendungen
EMG-1 has been extensively studied for its potential use in various scientific research applications. One of the main areas of interest is in the treatment of schizophrenia. EMG-1 has been shown to improve cognitive function and reduce symptoms of schizophrenia in animal models.
Eigenschaften
IUPAC Name |
N-(2-ethylphenyl)-2-(4-methyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-4-15-7-5-6-8-17(15)19-18(21)13-20(24(3,22)23)16-11-9-14(2)10-12-16/h5-12H,4,13H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZRSCFZMPLHEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN(C2=CC=C(C=C2)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(2,3-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5871841.png)

![methyl 3-[(2,6-dimethoxybenzoyl)amino]-4-(4-methylpiperidin-1-yl)benzoate](/img/structure/B5871863.png)


![6-methyl-2,3,8,9,10,11-hexahydro[1]benzofuro[3,2-g]cyclopenta[c]chromen-4(1H)-one](/img/structure/B5871881.png)
![8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5871882.png)

![N-[4-({[3-(1-piperidinyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5871891.png)

![1-[2-(2-chloro-6-methylphenoxy)ethyl]piperidine](/img/structure/B5871908.png)

